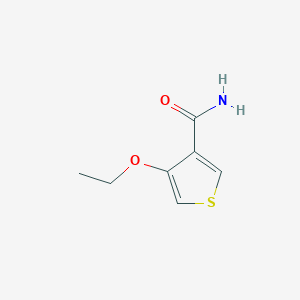

4-Ethoxythiophene-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

71050-41-4 |

|---|---|

Molecular Formula |

C7H9NO2S |

Molecular Weight |

171.22 g/mol |

IUPAC Name |

4-ethoxythiophene-3-carboxamide |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-6-4-11-3-5(6)7(8)9/h3-4H,2H2,1H3,(H2,8,9) |

InChI Key |

IMTYKFOQLLXFKF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CSC=C1C(=O)N |

Origin of Product |

United States |

Contextualization Within Thiophene Chemistry Research

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone of heterocyclic chemistry. nih.govnih.gov Its derivatives are integral to a vast number of biologically active compounds and functional materials. nih.govmdpi.com The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous FDA-approved drugs. nih.gov The sulfur atom in the thiophene ring influences the molecule's electronic distribution and geometry, enhancing its reactivity and potential for biological interactions. mdpi.com Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. nih.govmdpi.comresearchgate.net

The substitution pattern on the thiophene ring is crucial in determining the compound's properties and activity. The presence of an ethoxy group at the 4-position and a carboxamide group at the 3-position of the thiophene ring in 4-Ethoxythiophene-3-carboxamide creates a unique electronic and steric environment. This specific arrangement of functional groups allows for diverse chemical modifications, making it an attractive starting point for synthesizing libraries of new compounds.

Significance of Carboxamide Functionality in Organic and Medicinal Chemistry Research

The carboxamide functional group (-CONH₂) is of paramount importance in the realms of organic and medicinal chemistry. jocpr.comchemeurope.com This group is a fundamental component of peptides and proteins, where the amide bond links amino acids together. jocpr.comresearchgate.net In drug design, the carboxamide group is a key pharmacophore, a part of a molecule's structure responsible for its biological activity. jocpr.com It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. wiley-vch.deresearchgate.net

Overview of 4 Ethoxythiophene 3 Carboxamide As a Versatile Research Scaffold

Strategies for Thiophene Ring Construction with Ethoxy and Carboxamide Substitution

The formation of the thiophene ring itself is the initial and crucial step in the synthesis of the target compound. Several powerful reactions are employed to build this heterocyclic core with the desired substitution pattern.

Gewald Reaction and its Variants in Thiophene-3-carboxamide Synthesis

The Gewald reaction is a cornerstone in thiophene synthesis, providing a versatile and efficient route to 2-aminothiophenes. nih.govwikipedia.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by sulfur addition and cyclization to yield the polysubstituted 2-aminothiophene. wikipedia.org

Variants of the Gewald reaction have been developed to broaden its scope and applicability. For instance, using cyanoacetamides instead of cyanoacetates directly yields 2-aminothiophene-3-carboxamides. nih.gov This approach offers a more direct route to the desired carboxamide functionality. The reaction conditions are generally mild, often conducted at room temperature, and the workup can be as simple as precipitation in water. nih.gov The choice of base, such as triethylamine (B128534) or morpholine, can be critical for the cyclization step. nih.govtubitak.gov.tr

A key advantage of the Gewald reaction is its ability to create a library of compounds by varying the starting ketone/aldehyde and the cyanoacetamide. derpharmachemica.com This modularity is highly valuable in medicinal chemistry for structure-activity relationship studies. mdpi.comnih.gov

Multicomponent Reactions for the Generation of Thiophene Carboxamide Scaffolds

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all the starting materials. tandfonline.comresearchgate.net The Gewald reaction itself is a prime example of an MCR. nih.gov These reactions are prized for their atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. tandfonline.com

Beyond the classical Gewald reaction, other MCRs have been developed for the synthesis of thiophene carboxamides. These often involve strategic combinations of starting materials to achieve the desired substitution pattern. For example, a three-component reaction of an acetanilide (B955) derivative, an aldehyde, and sulfur can yield thiophene analogs. tandfonline.com The use of different catalysts, including metal-based and Lewis base catalysts, can influence the outcome and efficiency of these reactions. tandfonline.com The development of novel MCRs continues to be an active area of research, providing new pathways to diverse thiophene carboxamide scaffolds. tandfonline.comresearchgate.net

Functionalization and Derivatization Routes of the Thiophene Core

Once the thiophene ring is formed, subsequent functionalization is often necessary to introduce or modify substituents like the ethoxy and carboxamide groups.

Regioselective Functionalization of Thiophene Ring Systems Bearing Carboxamide Groups

The regioselective functionalization of the thiophene ring is crucial for the synthesis of specific isomers. The electronic nature of the existing substituents, such as the carboxamide group, directs the position of incoming electrophiles or nucleophiles. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl or other groups at specific positions on the thiophene ring. acs.orgrsc.org By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to achieve high selectivity for a particular position.

Direct C-H functionalization has emerged as a more atom-economical approach, avoiding the need for pre-halogenated thiophenes. acs.org These reactions, often catalyzed by transition metals like palladium, can selectively activate and functionalize a specific C-H bond on the thiophene ring. acs.org The presence of a directing group can further control the regioselectivity of these transformations.

Introduction of Ethoxy and Carboxamide Moieties into Thiophene Scaffolds

The introduction of the ethoxy group onto a pre-formed thiophene ring can be achieved through various methods. One common approach is the Williamson ether synthesis, where a hydroxythiophene derivative is reacted with an ethyl halide in the presence of a base. The position of the alkoxy group on the thiophene ring has been shown to be important for the properties of the resulting molecule. rsc.org

The carboxamide group is typically formed by the reaction of a thiophene carboxylic acid with an amine. najah.edu The carboxylic acid can be activated, for example, by conversion to an acid chloride, to facilitate the reaction. mdpi.com Alternatively, coupling agents can be used to directly form the amide bond. The synthesis of thiophene-3-carboxamide derivatives has been reported through various synthetic schemes. researchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 2-Aminothiophene-3-carbonitrile | H₂O₂, base | 2-Aminothiophene-3-carboxamide (B79593) | nih.gov |

| Thiophene-3-carboxylic acid | SOCl₂, then amine | Thiophene-3-carboxamide | mdpi.com |

| Hydroxythiophene | Ethyl halide, base | Ethoxythiophene | rsc.org |

Synthesis of Thiophene-Fused Heterocyclic Systems Utilizing this compound Intermediates

The 2-aminothiophene-3-carboxamide scaffold, of which this compound is a substituted example, serves as a versatile building block for the synthesis of more complex, fused heterocyclic systems. tubitak.gov.tr The amino and carboxamide groups can participate in cyclization reactions with various reagents to form fused pyrimidines, pyridines, and other heterocyclic rings. tubitak.gov.tr

For instance, the reaction of 2-aminothiophene-3-carboxamides with nitriles in the presence of an acid can lead to the formation of thieno[2,3-d]pyrimidines. tubitak.gov.tr These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The ability to construct these complex scaffolds from relatively simple thiophene precursors highlights the synthetic utility of compounds like this compound.

Novel Synthetic Approaches for this compound and its Derivatives

A key challenge in the synthesis of asymmetrically substituted thiophenes lies in the controlled introduction of different functional groups at specific positions. Recent methodologies have addressed this by employing versatile starting materials and strategic reaction sequences.

A prominent and efficient two-step synthetic route has been developed for the preparation of 3-alkoxy-4-cyanothiophenes, which are direct precursors to compounds like this compound. nih.gov This method starts from the readily available 4-cyano-3-oxotetrahydrothiophene. The first step involves the O-alkylation of the enolate of 4-cyano-3-oxotetrahydrothiophene. Subsequent aromatization of the resulting intermediate leads to the formation of the 3-alkoxy-4-cyanothiophene. The strong electronic dissymmetry of the thiophene ring, induced by the electron-donating alkoxy group and the electron-withdrawing cyano group, allows for regioselective functionalization at other positions. nih.gov

While the direct synthesis of this compound is not extensively detailed in the literature, a logical and well-established subsequent step would be the partial hydrolysis of the cyano group of the precursor, 4-ethoxy-3-cyanothiophene. This transformation from a nitrile to a primary amide is a standard procedure in organic synthesis and can typically be achieved under acidic or basic conditions with controlled reaction times and temperatures to avoid complete hydrolysis to the carboxylic acid.

The following table outlines the proposed synthetic pathway for this compound, based on the synthesis of related 3-alkoxy-4-cyanothiophenes. nih.gov

| Step | Reactants | Reagents | Product | Description |

| 1 | 4-cyano-3-oxotetrahydrothiophene, Ethyl iodide | Base (e.g., NaH, K2CO3) | 4-ethoxy-3-cyano-2,5-dihydrothiophene | O-alkylation of the enolizable ketone. |

| 2 | 4-ethoxy-3-cyano-2,5-dihydrothiophene | Dehydrogenating agent (e.g., DDQ, sulfur) | 4-ethoxy-3-cyanothiophene | Aromatization to form the substituted thiophene ring. |

| 3 | 4-ethoxy-3-cyanothiophene | H2O, Acid or Base catalyst | This compound | Partial hydrolysis of the nitrile to the carboxamide. |

This synthetic strategy offers a versatile platform for accessing a variety of 4-alkoxythiophene-3-carboxamide derivatives by simply varying the alkylating agent in the first step. For instance, using different alkyl halides would yield a range of alkoxy analogs.

Further research into the direct conversion of other functional groups to the carboxamide at the 3-position of the 4-ethoxythiophene scaffold represents an area for potential new discoveries in synthetic methodology.

Spectroscopic Characterization Techniques in Structural Elucidation

The initial confirmation of the chemical structure of newly synthesized thiophene carboxamide derivatives is established through a suite of spectroscopic methods. bohrium.comnih.gov These techniques provide essential information about the molecular framework, functional groups, and connectivity of the atoms.

Commonly employed techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. mdpi.com These spectra provide information on the chemical environment of each proton and carbon atom, allowing for the verification of the thiophene ring substitution pattern and the presence of the ethoxy and carboxamide groups. Two-dimensional NMR techniques are also used to establish detailed connectivity. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. bohrium.com For a this compound derivative, key absorptions would correspond to the N-H and C=O stretching of the amide group, C-O stretching of the ethoxy group, and vibrations characteristic of the substituted thiophene ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the precise molecular weight of the compound, which allows for the confirmation of its elemental composition. nih.govmdpi.com

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the thiophene ring. bohrium.com

The data gathered from these methods are collectively used to confirm that the synthesized compound has the expected molecular structure.

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

| ¹H and ¹³C NMR | Provides details on the hydrogen and carbon skeleton. mdpi.com | Confirms the substitution pattern on the thiophene ring and the presence of ethoxy and carboxamide moieties. |

| FT-IR Spectroscopy | Identifies functional groups based on vibrational frequencies. bohrium.com | Verifies the presence of key groups like amide (N-H, C=O) and ether (C-O). |

| Mass Spectrometry (ESI-MS) | Determines the exact molecular mass and elemental formula. bohrium.com | Confirms the overall chemical formula of the synthesized derivative. |

| UV-Visible Spectroscopy | Analyzes electronic transitions in conjugated systems. bohrium.com | Provides data on the electronic structure of the thiophene core. |

Advanced Crystallographic Investigations of Thiophene-3-carboxamide Structures

For instance, a study on a related compound, 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene, provided detailed crystallographic data. researchgate.net The analysis revealed a monoclinic crystal system with a P2₁/c space group. Such studies are crucial for understanding how substituents on the thiophene ring influence the planarity of the molecule and its packing in the crystal lattice. researchgate.net The crystal structure of thiophene carboxamide derivatives is often stabilized by a network of intermolecular interactions, such as hydrogen bonds. researchgate.net

In one analysis of a thiophene carboxamide derivative, the crystal structure revealed that molecules form stacks with distances of 3.2–3.6 Å between adjacent molecules. researchgate.net The investigation of different thiophene–carbohydrazide–pyridine derivatives showed varied packing motifs, including chains mediated by N—H⋯N and N—H⋯O hydrogen bonds, which are crucial for the formation of the three-dimensional network. nih.gov

| Crystallographic Parameter | Example Data (from a related thiophene derivative researchgate.net) | Significance |

| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Cell Parameters | a = 8.1344(3) Å, b = 13.7392(4) Å, c = 11.4704(4) Å, β = 100.769(2)° | Defines the dimensions and angle of the unit cell. |

| Volume (V) | 1259.36 (7) ų | The volume of the unit cell. |

| Molecules per unit cell (Z) | 4 | The number of molecules contained within one unit cell. |

Conformational Flexibility and Intramolecular Interactions in Substituted Thiophene Carboxamides

The biological function and chemical reactivity of thiophene carboxamides are heavily influenced by their conformational flexibility and the non-covalent interactions that stabilize specific three-dimensional shapes. The substituents on the thiophene ring play a critical role in determining the preferred conformation.

Torsion energy scanning and other computational studies, supported by experimental data like X-ray crystallography, have shown that the orientation of the carboxamide group relative to the thiophene ring is a key conformational feature. nih.gov This orientation is often governed by a delicate balance of steric hindrance and stabilizing intramolecular interactions.

Several types of intramolecular interactions are observed in these derivatives:

Hydrogen Bonds: Intramolecular hydrogen bonds, such as between the amide N-H and an oxygen or nitrogen atom elsewhere in the molecule (e.g., N-H···O=C), can significantly stabilize a particular conformation, often leading to a more planar structure. researchgate.net

Chalcogen Bonding: A notable interaction is the intramolecular chalcogen bond, which can occur between the sulfur atom of the thiophene ring and a nearby electronegative atom like an imine nitrogen or a carbonyl oxygen (1,5-S⋯N or 1,4-S⋯O). nih.govnih.gov This σ-hole interaction arises from an electrostatically positive region on the sulfur atom opposite to its covalent bonds. nih.gov The presence or absence of this interaction can switch the molecular conformation. nih.govnih.gov

| Type of Interaction | Atoms Involved | Effect on Conformation |

| Intramolecular Hydrogen Bond | N-H···O, C-H···O, C-H···N researchgate.net | Stabilizes planar conformations and restricts rotational freedom. |

| Chalcogen Bond (σ-hole) | S···N, S···O nih.gov | Can disable or enable specific conformations by creating attractive electrostatic interactions. |

| π-π Stacking | Thiophene ring and other aromatic moieties. nih.gov | Influences crystal packing and intermolecular organization. |

Reactivity and Mechanistic Investigations of 4 Ethoxythiophene 3 Carboxamide and Analogs

Electrophilic and Nucleophilic Substitution Reactions of Thiophene (B33073) Carboxamides

Thiophene and its derivatives are known to undergo both electrophilic and nucleophilic substitution reactions, with the former being more common due to the electron-rich nature of the heterocyclic ring. mdpi.com The presence of both activating and deactivating groups on 4-Ethoxythiophene-3-carboxamide leads to specific regioselectivity and reactivity patterns.

In electrophilic aromatic substitution (SEAr), the activating effect of the 4-ethoxy group directs incoming electrophiles to the vacant α-positions (2 and 5), which are most susceptible to attack. The mechanism proceeds through a positively charged intermediate known as a sigma complex or Wheland intermediate. researchgate.net The stability of this intermediate determines the reaction rate and regioselectivity.

While less common, nucleophilic aromatic substitution (SNAr) can occur on thiophene rings, particularly when they are substituted with strong electron-withdrawing groups and possess a good leaving group. nih.gov The SNAr mechanism is generally a stepwise addition-elimination process, proceeding through a negatively charged Meisenheimer adduct. nih.gov

Kinetic investigations provide quantitative insight into the reactivity of thiophene carboxamides. A computational study on the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466), where X can be various electron-withdrawing groups including carboxamide (CONH₂), has shed light on the reaction kinetics. nih.govnih.govresearchgate.net

The reaction proceeds via a stepwise mechanism: the initial nucleophilic addition of pyrrolidine to the C2 position of the thiophene ring, followed by a proton transfer that facilitates the elimination of a methanol (B129727) molecule. nih.govnih.gov The presence of an additional pyrrolidine molecule can catalyze this proton transfer. nih.gov

The Gibbs free energy of activation (ΔG‡) is a key parameter in these kinetic studies. The table below, based on the findings from computational studies, illustrates the calculated activation barriers for the nucleophilic addition of pyrrolidine to various substituted thiophenes. nih.govresearchgate.net

Table 1: Calculated Gibbs Free Energy Barriers for Nucleophilic Addition to Substituted Thiophenes

| Substituent (X) at C3 | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

|---|---|

| NO₂ | 19.0 |

| CN | 19.0 |

| SO₂CH₃ | 20.2 |

| COCH₃ | 21.6 |

| CO₂CH₃ | 21.7 |

| CONH₂ | 22.5 |

Data sourced from theoretical calculations on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine. nih.govresearchgate.net

Substituents profoundly influence the reaction pathways and selectivity in thiophene chemistry. nih.gov In the case of this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing carboxamide group is crucial.

The electron-withdrawing nature of the carboxamide group, as shown in the kinetic data above, deactivates the thiophene ring towards nucleophilic attack compared to stronger electron-withdrawing groups like nitro (NO₂) or cyano (CN). nih.gov However, it still renders the ring susceptible to SNAr reactions if a suitable leaving group is present. Studies on polythiophene derivatives have shown that carboxamide side chains can impose a larger torsion on the polymer backbone compared to carboxylate ester side chains, which affects aggregation and charge transport properties. researchgate.net

Rearrangement Reactions and Structural Transformations

Thiophene derivatives can undergo various rearrangement reactions, often initiated by photochemical or thermal means. A notable example is the photoisomerization of thiophenes to their corresponding Dewar thiophenes, which are bicyclic, non-aromatic isomers. nih.govacs.org

These strained Dewar structures can then undergo thermal "walk rearrangements," where a group (like S, S=O, or CH₂) migrates around the carbon ring. nih.gov Theoretical studies have clarified the mechanism of this rearrangement, showing it to be a synchronous process where the activation energy is sensitive to the nature of the migrating group but less so to the substituents on the ring. nih.gov This suggests that a derivative like this compound could potentially undergo such structural transformations.

Another relevant transformation is the thio-Claisen rearrangement, a semanticscholar.orgsemanticscholar.org sigmatropic rearrangement that has been studied for substrates like 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene. semanticscholar.org Such rearrangements are powerful tools for constructing complex heterocyclic systems from simpler thiophene precursors.

Mechanistic Insights into Reactions Involving the Thiophene Core and Carboxamide Group

The reactivity of this compound is a direct consequence of its electronic structure. The electron-donating ethoxy group increases the π-electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles. mdpi.com The carboxamide group, being electron-withdrawing, creates a dipole moment and can influence the conformation and aggregation properties of molecules, as seen in polymer studies. researchgate.net

The mechanism for nucleophilic aromatic substitution (SNAr) on activated thiophenes is well-established as a two-step process. nih.gov

Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex).

Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the thiophene ring.

The first step is typically the rate-determining step, although this can be influenced by substituent effects. nih.gov Computational studies, including DFT calculations, have been instrumental in mapping the energy profiles of these reactions and understanding the transition states involved. nih.govnih.govresearchgate.net

For electrophilic substitution, the mechanism involves the attack of the electrophile on the π-system of the thiophene ring to form a cationic sigma complex. researchgate.net The ethoxy group at C4 would effectively stabilize this positive charge through resonance, particularly when the attack occurs at C5 or C2, thus favoring these positions. The subsequent loss of a proton restores the aromatic ring. researchgate.net

Computational and Theoretical Chemistry Studies on 4 Ethoxythiophene 3 Carboxamide Systems

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, DFT can predict the reactivity and stability of compounds like 4-Ethoxythiophene-3-carboxamide.

Recent studies on various thiophene (B33073) derivatives have utilized DFT to elucidate their electronic properties. For instance, DFT calculations have been employed to analyze the electronic structure, energies, and geometries of 2-thiophene carboxylic acid thiourea (B124793) derivatives. mdpi.com The analysis of frontier orbitals (HOMO and LUMO) helps in understanding the electron density distribution within the molecules. mdpi.com

The energy gap between HOMO and LUMO is a crucial indicator of a molecule's stability; a smaller gap generally suggests higher reactivity. mdpi.com For a series of halogenated thiophene derivatives, it was found that the reactivity is influenced by the electronegativity of the attached halogen. mdpi.com DFT has also been used to study the structural, electronic, and magnetic properties of transition metal tri-chalcogenide monolayers containing thiophene analogues. researchgate.net In some cases, standard DFT functionals may not be sufficient, and the inclusion of additional parameters like the Hubbard U term is necessary to accurately predict the electronic state of the material. researchgate.net

Furthermore, DFT studies on trithiocarbonate (B1256668) linkages with various substituents have shown how electronic parameters can be tuned. researchgate.net The electrophilicity index, calculated from DFT, can classify compounds based on their reactivity. researchgate.net These theoretical investigations provide a comprehensive understanding of how substituents on a thiophene ring can impact the electronic structure and, consequently, the reactivity of the molecule. researchgate.net Similar DFT applications to this compound would provide detailed insights into its electronic characteristics and guide the prediction of its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For systems involving this compound, MD simulations can provide detailed information on conformational changes and intermolecular interactions, which are crucial for understanding how these molecules behave in different environments, such as in solution or when interacting with biological macromolecules.

MD simulations have been successfully applied to study thiophene carboxamide derivatives to understand the stability of ligand-protein complexes. nih.gov Parameters such as the root mean square deviation (RMSD) are used to assess the stability of the complex, with lower RMSD values indicating greater stability. nih.gov For example, MD simulations of thiophene carboxamide derivatives complexed with tubulin have shown that these complexes can be stable over a 100-nanosecond timescale. nih.govresearchgate.net

Conformational changes during the simulation are also analyzed. dovepress.com The radius of gyration (Rg) provides information about the compactness of the system, while the solvent-accessible surface area (SASA) gives insight into the exposure of the molecule to the solvent. nih.gov These parameters, along with the analysis of hydrogen bonds, help in understanding the dynamics and stability of the system. dovepress.comnih.gov In studies of other molecular systems, MD simulations have been used to observe the formation of pi-alkyl bonds and hydrogen bonds between a drug and a polymer, which is important for the formulation of amorphous solid dispersions. dovepress.com

By applying MD simulations to this compound, researchers can explore its conformational landscape, identify stable conformations, and understand the nature and strength of its intermolecular interactions with other molecules, including water, organic solvents, or biological receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiophene Carboxamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiophene carboxamide derivatives, QSAR models can be developed to predict their activity as inhibitors of specific enzymes or as anticancer agents. nih.govelsevierpure.com

The process of QSAR modeling involves several steps. First, a dataset of compounds with known biological activities is collected. nih.gov Then, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.gov These descriptors can be 0D (e.g., molecular weight), 1D (e.g., counts of certain atoms), 2D (e.g., topological indices), or 3D (e.g., steric parameters). nih.gov

Multivariate linear regression (MLR) is a common statistical method used to build the QSAR model by finding a linear equation that best correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the QSAR model is evaluated using internal and external validation techniques. nih.govelsevierpure.com The applicability domain of the model is also determined to ensure that predictions are reliable only for compounds that are similar to those in the training set. nih.gov

QSAR studies have been conducted on thiophene derivatives for various biological targets. For example, a QSAR model was developed for thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1). nih.gov Another study focused on QSAR modeling of novel carboxamide series as anti-tubercular agents. researchgate.net These models help in identifying the key structural features that are important for the desired biological activity and can be used to design new, more potent compounds. elsevierpure.com

Ligand-Protein Interaction Analysis through Molecular Docking and Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is widely used in drug discovery to understand the binding mode of potential drug candidates and to screen virtual libraries of compounds. For this compound and its derivatives, molecular docking can provide insights into their interactions with specific protein targets.

In several studies, molecular docking has been used to investigate the binding of thiophene carboxamide derivatives to various proteins. For instance, docking studies have been performed on thiophene-3-carboxamide (B1338676) derivatives as dual inhibitors of c-Jun N-terminal kinase (JNK). nih.gov These studies helped to identify the binding site and the key interactions between the ligands and the protein. nih.gov Similarly, docking simulations of thiophene carboxamide derivatives with tubulin have been conducted to understand their anticancer activity. nih.govresearchgate.net The results of these simulations showed that the thiophene ring plays a critical role in the binding interactions. nih.govresearchgate.net

The docking process typically involves preparing the protein and ligand structures, defining the binding site, and then using a scoring function to rank the different binding poses. nih.govresearchgate.net The interactions observed in the docked complexes can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govresearchgate.net

Following molecular docking, molecular dynamics simulations are often performed to assess the stability of the ligand-protein complex over time. nih.gov These simulations provide a more dynamic picture of the binding event and can help to refine the binding mode predicted by docking. nih.gov

| Protein Target | Ligand Class | Key Interactions Observed | Computational Method |

| c-Jun N-terminal kinase (JNK1) | Thiophene-3-carboxamide derivatives | ATP and JIP mimetic binding | Molecular Docking (GOLD) |

| Tubulin | Thiophene carboxamide derivatives | Hydrogen bonds, hydrophobic interactions | Molecular Docking (Maestro Schrödinger), MD Simulation |

| GlcN-6-P synthase | Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate derivatives | Hydrogen bonds | Molecular Docking |

| Cyclooxygenase (COX-1/COX-2) | Thiazole carboxamide derivatives | Hydrogen bonds, hydrophobic interactions | Molecular Docking (Prime MM-GBSA) |

Prediction of Electrophilicity Parameters and Other Reactivity Descriptors

The reactivity of a chemical compound can be quantified using various theoretical descriptors. For this compound, these parameters can predict its behavior in chemical reactions. Electrophilicity and nucleophilicity are key concepts in understanding chemical reactivity. The Mayr reactivity scales provide a quantitative framework for predicting reaction rates between electrophiles and nucleophiles. princeton.edu The fundamental equation is log k = s(N + E), where 'E' is the electrophilicity parameter of the electrophile, 'N' is the nucleophilicity parameter of the nucleophile, and 's' is a nucleophile-specific sensitivity parameter. princeton.edunih.gov

A comprehensive database of these parameters is available, allowing for the prediction of reaction rates for a wide range of compounds. lmu.de For novel compounds, these parameters can be determined experimentally by measuring reaction rates with reference electrophiles or nucleophiles. princeton.edu

In addition to the Mayr scales, DFT calculations can be used to predict a variety of reactivity descriptors. mdpi.com These include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global measure of the electrophilic power of a molecule.

Studies on thiophene derivatives have shown that these DFT-derived descriptors can effectively predict their relative reactivity. mdpi.comresearchgate.net For instance, a lower HOMO-LUMO gap, a higher chemical potential, and a lower chemical hardness are generally associated with higher reactivity. mdpi.comresearchgate.net The electrophilicity index can be used to classify molecules as strong or weak electrophiles. researchgate.net By calculating these descriptors for this compound, its reactivity profile can be established, providing valuable information for its synthesis and potential chemical transformations.

| Reactivity Descriptor | Definition | Significance |

| Electrophilicity (E) | A measure of the ability of a molecule to accept electrons. | Used in the Mayr equation to predict reaction rates. |

| Nucleophilicity (N) | A measure of the ability of a molecule to donate electrons. | Used in the Mayr equation to predict reaction rates. |

| Chemical Potential (μ) | The negative of the electronegativity. | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A larger value indicates greater stability. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Quantifies the global electrophilic nature of a molecule. |

Conclusion and Future Research Directions

Summary of Current Research Landscape for 4-Ethoxythiophene-3-carboxamide and its Analogs

The current body of scientific literature indicates that while the thiophene (B33073) carboxamide scaffold is of significant interest in medicinal chemistry, specific research focusing exclusively on This compound is not prominent. The research landscape is instead defined by a broad and diverse exploration of its structural analogs. These analogs have been synthesized and evaluated for a wide range of pharmacological activities, establishing the thiophene carboxamide core as a versatile pharmacophore. mdpi.com

The aromaticity and planar structure of the thiophene ring are thought to improve binding to biological receptors, and the ring's structure allows for extensive functionalization to enhance potency and selectivity. mdpi.com The primary focus of research has been on developing novel anticancer agents. mdpi.comnih.gov Analogs have been investigated as inhibitors of various cancer-related targets, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), protein tyrosine phosphatase 1B (PTP1B), and mitochondrial complex I. mdpi.comresearchgate.netnih.gov For instance, certain ortho-amino thiophene carboxamide derivatives have shown potent inhibitory activity against VEGFR-2 and β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines. nih.gov Other studies have designed thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4), a potent natural antimitotic agent, which have demonstrated significant antiproliferative effects on hepatocellular carcinoma cell lines. mdpi.combohrium.comnih.gov

Beyond oncology, the therapeutic potential of thiophene carboxamide analogs extends to other areas. Researchers have developed and tested derivatives for anti-inflammatory, antidiabetic, antioxidant, and antibacterial properties. bohrium.comnih.gov A notable area of investigation involves urea-thiophene carboxamides, which have been optimized as protective agents against aminoglycoside-induced hearing loss, with lead compounds demonstrating high potency in both in vitro and in vivo models. nih.gov

The table below summarizes key research findings for various analogs of this compound, highlighting the diverse biological targets and therapeutic areas being explored.

| Analog Class / Derivative | Biological Activity / Target | Key Research Findings | References |

| ortho-Amino Thiophene Carboxamides | Anticancer (VEGFR-2 & Mitotic Inhibitors) | Derivatives displayed potent cytotoxicity against HepG-2 and HCT-116 cancer cells, inducing G2/M phase cell cycle arrest and apoptosis. | nih.gov |

| Thiophene-2-carboxamides | Anticancer (PTP1B Inhibitors) | A derivative with a 4-Cl-phenyl ring showed potent inhibitory activity against MCF-7, K562, HepG2, and MDA-MB-231 cell lines. | researchgate.net |

| Thiophene Carboxamide (CA-4 Biomimetics) | Anticancer (Tubulin Inhibitors) | Synthesized compounds were active against Hep3B liver cancer cells, with the thiophene ring contributing to a strong interaction profile within the tubulin-colchicine binding pocket. | mdpi.comnih.govresearchgate.net |

| Urea-Thiophene Carboxamides | Otoprotective | Optimized compound ORC-13661 provided complete in vivo protection in rat models of aminoglycoside-induced hearing loss. | nih.gov |

| General Thiophene Carboxamides | Anti-inflammatory & Antidiabetic | Synthesized derivatives showed significant inhibition in in vitro assays, with activities correlating to computational docking with enzymes like COX. | bohrium.com |

| 3-Amino Thiophene-2-carboxamides | Antioxidant & Antibacterial | Derivative 7a showed significant antioxidant activity (62.0% inhibition), while 7b showed high antibacterial activity against both Gram-positive and Gram-negative bacteria. | nih.gov |

Identification of Knowledge Gaps and Emerging Research Avenues

The most significant knowledge gap identified is the lack of dedicated research on This compound . While the broader class of thiophene carboxamides is well-explored, the specific influence of the 4-ethoxy substitution on the physicochemical properties, biological activity, and therapeutic potential of the 3-carboxamide scaffold remains unknown. This represents a clear and unaddressed area for fundamental investigation. The electronic effects of the ethoxy group could modulate the reactivity and binding interactions of the molecule, potentially leading to novel biological profiles compared to other studied analogs.

Broader gaps in the field of thiophene carboxamide research include:

Translational Studies: A considerable amount of research is focused on in vitro screening. researchgate.netnih.gov There is a need for more extensive in vivo studies to validate the efficacy and pharmacokinetic profiles of promising lead compounds.

Mechanism of Action: While many studies identify molecular targets, the precise mechanisms of action often require deeper investigation. For example, understanding downstream signaling effects and potential off-target activities is crucial for further development. mdpi.comnih.gov

Exploration of New Therapeutic Areas: While oncology is a major focus, the demonstrated bioactivity of thiophene carboxamides suggests their potential in other areas like neurodegenerative diseases, metabolic disorders, and a wider range of infectious diseases. The versatility of the scaffold is likely underexploited. mdpi.com

Emerging research avenues are pointing toward more targeted and sophisticated drug design strategies. The development of compounds as biomimetics of existing drugs, such as CA-4, is a promising approach that leverages known pharmacophores to create novel structures with potentially improved properties. mdpi.comresearchgate.net Furthermore, designing derivatives that target novel or less-explored biological pathways is an exciting frontier. The goal of creating thiophene carboxamides with higher electron density to enhance interactions within binding sites is an example of a rational, forward-looking design strategy. mdpi.com Future work should systematically explore substitutions, like the 4-ethoxy group, to build a more comprehensive understanding of the structure-activity relationship (SAR) across the entire thiophene carboxamide class.

Methodological Advancements for Future Studies in Thiophene Carboxamide Research

Future research on this compound and its analogs will be significantly enhanced by the integration of advanced methodological tools that are becoming standard in drug discovery.

Computational and In Silico Methods: The synergy between experimental synthesis and computational analysis is a powerful strategy. bohrium.com

Molecular Docking: This technique is routinely used to predict the binding modes and affinities of novel thiophene carboxamide derivatives against target proteins, helping to rationalize observed biological activity and guide the design of more potent inhibitors. researchgate.netbohrium.com

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure of molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comtandfonline.com This information helps in understanding the reactivity, stability, and electronic properties of the compounds, which are critical for their interaction with biological targets. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions than static docking models. mdpi.comresearchgate.net Studies have used MD to confirm the stability of thiophene carboxamide derivatives in the binding pocket of targets like tubulin. nih.gov

ADME-T Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new compounds early in the discovery process, allowing researchers to prioritize candidates with more drug-like profiles. mdpi.comnih.gov

Advanced Synthesis and Characterization:

Modern synthetic strategies, including microwave-assisted synthesis and multicomponent reactions like the Gewald reaction, enable the efficient and rapid generation of diverse libraries of thiophene carboxamide derivatives for screening. nih.govnih.gov

Structural confirmation relies on a suite of advanced spectroscopic techniques, including high-resolution mass spectrometry (HR-MS) and both 1D and 2D nuclear magnetic resonance (NMR), ensuring the unambiguous identification of synthesized compounds. mdpi.comnih.gov

Sophisticated Biological Evaluation Models:

3D Spheroid Models: Moving beyond traditional 2D cell culture, researchers are now using 3D spheroid models to evaluate anticancer compounds. nih.gov These models better mimic the microenvironment of solid tumors, providing more clinically relevant data on a compound's ability to penetrate tumor tissue and exert its effect. mdpi.comnih.govresearchgate.net

High-Content Screening: Techniques like automated immunofluorescence imaging allow for the simultaneous evaluation of multiple cellular parameters (e.g., apoptosis, cytoskeletal changes, nuclear morphology), offering a more comprehensive understanding of a compound's cellular impact from a single experiment. mdpi.com

By leveraging these methodological advancements, future studies can approach the investigation of this compound and new analogs in a more rational, efficient, and predictive manner, accelerating the journey from initial design to potential therapeutic application.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethoxythiophene-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling ethoxy groups to a thiophene core followed by carboxamide functionalization. For example, a procedure analogous to ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate synthesis ( ) may involve nucleophilic substitution or condensation reactions. Critical steps include protecting group strategies and purification via column chromatography. Full characterization using NMR, IR, and mass spectrometry is essential to confirm structural integrity .

Q. Which analytical techniques are required to confirm the structure of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is necessary:

- 1H/13C NMR : To verify substituent positions and electronic environments (e.g., ethoxy group resonance at ~1.3 ppm for CH3 and ~4.0 ppm for OCH2) .

- IR Spectroscopy : To confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and thiophene ring vibrations .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation and fragmentation pattern analysis .

Q. How can researchers determine the solubility of this compound for in vitro assays?

- Methodological Answer : Use the saturation shake-flask method:

Prepare saturated solutions in buffers (e.g., PBS, DMSO) at physiological pH.

Filter and quantify concentration via UV-Vis spectroscopy or HPLC.

Cross-validate with computational tools (e.g., LogP predictions) to assess hydrophobicity. Document solvent purity and temperature conditions to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Employ a Design of Experiments (DoE) approach:

- Variables : Test temperature (e.g., 60–120°C), catalyst loading (e.g., Pd/C vs. CuI), and solvent polarity (DMF vs. THF).

- Analysis : Use HPLC to monitor intermediate formation and GC-MS for byproduct identification. For example, highlights the importance of reporting yields (e.g., 65–85%) and reaction times to guide optimization .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with literature values for analogous compounds (e.g., ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in ).

- Complementary Techniques : Use X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve overlapping signals. For non-crystalline samples, computational DFT simulations can predict spectral patterns .

Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified ethoxy or carboxamide groups (e.g., replacing ethoxy with methoxy or varying substituent positions).

- Biological Assays : Pair synthetic data with enzymatic inhibition studies (e.g., IC50 measurements). For example, ’s structural analogs with methoxy groups suggest steric/electronic effects on bioactivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to target proteins .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.